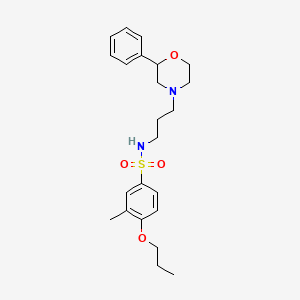

3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4S/c1-3-15-28-22-11-10-21(17-19(22)2)30(26,27)24-12-7-13-25-14-16-29-23(18-25)20-8-5-4-6-9-20/h4-6,8-11,17,23-24H,3,7,12-16,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCLRZCYQYOQXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide, also known by its CAS number 954001-11-7, is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H30N2O3S

- Molecular Weight : 432.6 g/mol

- CAS Number : 954001-11-7

The structure of the compound includes a sulfonamide group, which is known for its role in various biological activities. The presence of a morpholine ring and a propoxybenzene moiety contributes to its pharmacological properties.

Research indicates that compounds similar to this compound may act through several mechanisms:

- Inhibition of Apoptosis : Compounds in the sulfonamide class have been shown to inhibit BCL-X1, a protein that regulates apoptosis. This inhibition can promote cell death in certain cancer types, making these compounds potential candidates for cancer therapy .

- Anti-inflammatory Properties : Sulfonamides are also noted for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

- Enzyme Inhibition : The compound may interact with various enzymes, affecting metabolic pathways and signaling cascades that are crucial for cell survival and proliferation.

Case Studies and Research Findings

Recent studies have explored the biological activity of related sulfonamide compounds:

- Cancer Research : A study highlighted the efficacy of sulfonamide derivatives in inducing apoptosis in cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins like BCL-X1 and BCL-2 .

- Inflammation Models : In animal models, sulfonamide compounds demonstrated significant reductions in inflammatory markers, suggesting their potential use in treating chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Morpholine Moieties

HBK Series (HBK14–HBK19)

The HBK compounds (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share a piperazine core linked to phenoxyalkyl chains. Unlike 3-methyl-N-(3-(2-phenylmorpholino)propyl)-4-propoxybenzenesulfonamide, these compounds lack a sulfonamide group but incorporate methoxy and chloro substituents. Studies indicate that chloro substituents (e.g., in HBK15) enhance receptor-binding affinity, while methyl groups improve metabolic stability .

5-Isopropyl-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

This compound (CAS 332389-08-9) features a morpholinylpropyl group and an isopropyl substituent. Compared to the target compound, the absence of a 2-phenylmorpholine and the presence of isopropyl/methoxy groups may influence solubility and target selectivity. Such substitutions are critical in optimizing pharmacokinetic properties, as seen in related sulfonamides .

Sulfonamide Derivatives with Antimalarial Activity

Piperazinyl derivatives such as 1c (IC50: 220 nM) and 2c (IC50: 175 nM) demonstrate that introducing a piperazine group significantly enhances antimalarial activity compared to their non-piperazinyl counterparts (e.g., 1a: IC50 4 µM). The sulfonamide group in this compound may similarly contribute to target binding, though its specific activity remains uncharacterized .

MCHR1 Antagonists

Compounds like (±)-SNAP-7941 and FE@SNAP incorporate morpholine-like structures and fluorinated aromatic systems. These antagonists exhibit high selectivity for melanin-concentrating hormone receptor 1 (MCHR1), with fluorinated groups enhancing blood-brain barrier penetration. The 2-phenylmorpholine moiety in this compound could similarly influence CNS targeting, though its receptor specificity is undetermined .

Docking Studies and Resuscitation Promoting Factor B (RpfB) Inhibitors

ZINC01124772, a sulfonamide-containing compound, showed strong docking energy (-9.2 kcal/mol) with RpfB, interacting with residues Arg194 and Glu242.

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The 2-phenylmorpholine and sulfonamide groups in the target compound may confer dual advantages in receptor binding and solubility, as seen in analogs like ZINC01124772 and MCHR1 antagonists .

- Substituent Effects : Chloro, methoxy, and isopropyl groups in analogs influence potency and pharmacokinetics, suggesting avenues for optimizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.